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molecular formula C8H9NS B2815513 2-Methyl-2-thiophen-3-yl-propionitrile CAS No. 157763-70-7

2-Methyl-2-thiophen-3-yl-propionitrile

Cat. No. B2815513
M. Wt: 151.23
InChI Key: CEYWCJRUFFJXTQ-UHFFFAOYSA-N
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Patent
US08466143B2

Procedure details

To a solution of thiophene-3-acetonitrile (6.15 g, 50 mmol) and MeI (12.5 mL, 4 equiv) in DMF (200 mL) was added sodium hydride (6 g, 60%, 3 equiv) at 0° C. under nitrogen and the reaction mixture was stirred for 3 h at 0° C. It was then quenched with water and extracted with hexane (3×100 mL). The combined organic layer was washed with water and dried over MgSO4. Evaporation of solvent afforded 2-methyl-2-thiophen-3-yl-propionitrile as an oil, which was used in next step without further purification. 1H-NMR(CDCl3): δ 8.02 (1H, m), 7.35 (1H, dd), 7.12 (1H, dd), 2.96 (3H, s), 2.89 (3H, s).
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]#N)=[CH:2]1.[CH3:9]I.[H-].[Na+].C[N:14]([CH:16]=O)C>>[CH3:9][C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)([CH3:7])[C:16]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
S1C=C(C=C1)CC#N
Name
Quantity
12.5 mL
Type
reactant
Smiles
CI
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C#N)(C)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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